4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid
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Overview
Description
4-{3-[4-(4-Fluorophenyl)piperazino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a pyrrolidinone ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(4-Fluorophenyl)piperazino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid typically involves multiple steps. One common method starts with the preparation of 4-(4-fluorophenyl)piperazine, which can be synthesized by reacting 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride under microwave irradiation . The resulting 4-(4-fluorophenyl)piperazine is then coupled with a pyrrolidinone derivative under basic conditions to form the intermediate compound. Finally, the benzoic acid moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the microwave-assisted synthesis and large-scale palladium-catalyzed coupling reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{3-[4-(4-Fluorophenyl)piperazino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted fluorophenyl derivatives, depending on the specific reaction conditions used.
Scientific Research Applications
4-{3-[4-(4-Fluorophenyl)piperazino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid has several scientific research applications:
Industry: Utilized in the development of new materials with specific chemical properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-{3-[4-(4-Fluorophenyl)piperazino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorophenyl group enhances its binding affinity to these receptors, modulating their activity and leading to various physiological effects . The compound’s piperazine ring is crucial for its interaction with the receptor sites, while the benzoic acid moiety may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)piperazine: A simpler analog that lacks the pyrrolidinone and benzoic acid moieties but shares the fluorophenyl-piperazine core.
4-[4-(4-Fluorophenyl)piperazino]aniline: Another related compound with a similar piperazine structure but different substituents.
Uniqueness
4-{3-[4-(4-Fluorophenyl)piperazino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid is unique due to its combination of a fluorophenyl-piperazine core with a pyrrolidinone and benzoic acid moiety. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H20FN3O4 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C21H20FN3O4/c22-15-3-7-16(8-4-15)23-9-11-24(12-10-23)18-13-19(26)25(20(18)27)17-5-1-14(2-6-17)21(28)29/h1-8,18H,9-13H2,(H,28,29) |
InChI Key |
CSRUOHMXQOELJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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